(S)-4-Benzyl-3-methylmorpholine
Overview
Description
Synthesis Analysis
The synthesis of a compound refers to the methods used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. This can include understanding the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Catalyst Activation in Chemical Synthesis
(S)-4-Benzyl-3-methylmorpholine is involved in the synthesis of various catalysts used in chemical reactions. For instance, it is used in the activation of catalysts based on Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes. These complexes have been shown to be effective in catalyzing the oxidation of alcohols and transfer hydrogenation of carbonyl compounds (Saleem et al., 2014).
Ionic Liquids and Physicochemical Properties
A series of 4-benzyl-4-methylmorpholinium salts have been synthesized, producing morpholinium ionic liquids. These have been researched for their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. Such research provides valuable insights into the potential applications of these compounds in different industrial processes (Pernak et al., 2011).
Application in Organic Synthesis
This compound has been used in the synthesis of highly functionalized pyrano[2,3-c]pyrazoles, which are valuable in pharmaceutical research. This involves a complex process of breaking and forming multiple chemical bonds, showcasing its utility in creating diverse organic compounds (Beerappa & Shivashankar, 2018).
Ruthenium(II) Complexes in Catalysis
The compound plays a role in the formation of Ruthenium(II) complexes used in catalysis. These complexes have been explored for their efficacy in catalytic oxidation and transfer hydrogenation, demonstrating the versatility of this compound in catalytic processes (Saleem et al., 2013).
Solution Behavior in Cellulose Solvents
The behavior of N-methylmorpholine-N-oxide, a compound related to this compound, has been studied in cellulose solvents. This research is crucial in understanding its applications in the textile industry, particularly in the production of Lyocell fibers (Rosenau et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-4-benzyl-3-methylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNBKAFYCHTQPI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477282 | |
Record name | (S)-4-Benzyl-3-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120800-91-1 | |
Record name | (S)-4-Benzyl-3-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.